Metal Ion Specificity Hierarchy in Creatine Kinase: MgADp⁻ Outperforms MnADP⁻, CoADP⁻, and CaADP⁻
Under standardized assay conditions using purified eastern grey kangaroo muscle creatine kinase, the metal ion specificity for ADP complexes was determined as MgADP⁻ > MnADP⁻ > CoADP⁻, CaADP⁻ [1]. This hierarchy reflects the differential capacity of each metal-nucleotide complex to serve as a substrate. MgAdp is the native, highest-activity form, while substitution with manganese, cobalt, or calcium results in reduced catalytic turnover. For substrate specificity among magnesium-nucleotide complexes, the order was MgADP⁻ > MgdADP⁻ > MgGDP⁻ > MgXDP⁻ [1]. This data supports MgAdp as the optimal substrate choice for creatine kinase activity assays requiring maximal sensitivity and physiological relevance.
| Evidence Dimension | Relative substrate activity in creatine kinase assay |
|---|---|
| Target Compound Data | MgADP⁻ (highest activity) |
| Comparator Or Baseline | MnADP⁻, CoADP⁻, CaADP⁻ |
| Quantified Difference | MgADP⁻ > MnADP⁻ > CoADP⁻, CaADP⁻ (qualitative hierarchy) |
| Conditions | Purified eastern grey kangaroo muscle creatine kinase; standardized assay conditions |
Why This Matters
This metal specificity hierarchy justifies MgAdp procurement over other metal-ADP salts for creatine kinase assays where maximal activity and physiological fidelity are required.
- [1] Grossman G, O'Sullivan WJ. Eastern grey kangaroo muscle creatine kinase. Aust J Biol Sci. 1981;34(3):269-282. View Source
